

Application Notes and Protocols: Investigating Fc Receptor Signaling with BIIB091

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Compound of Interest						
Compound Name:	BIIB091					
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Introduction

BIIB091 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase that plays a non-redundant signaling role downstream of the B-cell receptor (BCR) in B cells and the receptors for the Fc region of immunoglobulins (FcR) in myeloid cells.[2][3] Cross-linking of Fc receptors on the surface of immune cells like neutrophils, monocytes, and mast cells by immune complexes initiates a signaling cascade that is crucial for a variety of effector functions, including phagocytosis, antibody-dependent cell-mediated cytotoxicity (ADCC), and the release of inflammatory mediators.[4][5]

The signaling cascade initiated by activating Fc receptors, such as FcyRI, FcyRIIA, and FcyRIII, involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src family kinases. This leads to the recruitment and activation of spleen tyrosine kinase (Syk), which in turn phosphorylates and activates downstream signaling molecules, including BTK.[6][7] BTK activation is essential for the subsequent activation of phospholipase C gamma 2 (PLCy2), leading to calcium mobilization and the activation of downstream pathways that culminate in cellular responses.[1][8]

Given its central role in this pathway, **BIIB091** provides a powerful tool to investigate the intricacies of Fc receptor signaling and to explore the therapeutic potential of BTK inhibition in antibody-mediated autoimmune and inflammatory diseases. These application notes provide



an overview of **BIIB091**, its mechanism of action in the context of Fc receptor signaling, and detailed protocols for key in vitro experiments to assess its biological activity.

Mechanism of Action of BIIB091 in Fc Receptor Signaling

BIIB091 is an orthosteric, ATP-competitive inhibitor that binds to BTK and sequesters tyrosine 551 in an inactive conformation, preventing its phosphorylation by upstream kinases.[3][9] By potently and selectively inhibiting the kinase activity of BTK, **BIIB091** effectively blocks the transmission of signals downstream of Fc receptor activation in myeloid cells. This leads to the attenuation of various effector functions, including the production of reactive oxygen species (ROS) by neutrophils, the secretion of pro-inflammatory cytokines like TNF α by monocytes, and the degranulation of basophils.[1][3][10]

Data Presentation

The following tables summarize the in vitro potency of **BIIB091** in various assays related to Fc receptor and B-cell receptor signaling.

Table 1: Inhibition of Myeloid Cell Effector Functions by BIIB091

Assay	Cell Type	Stimulus	Readout	IC50 (nM)
ROS Production	Human Neutrophils	Immune Complexes	Dihydrorhodamin e 123	4.5 ± 4.9[10]
TNFα Secretion	Human Monocytes	Plate-bound human IgG	TNFα level	5.6 ± 1.5[3][10]
TNFα Secretion	Human Monocytes	Plate-bound anti- CD16	TNFα level	8.0 ± 9.0[3][10]
TNFα Secretion	Human Monocytes	Plate-bound anti- CD64	TNFα level	3.1 ± 1.4[3][10]
Basophil Degranulation	Human Whole Blood	IL-3 + anti-IgE	CD63 Expression	106 ± 62[3][10]



Table 2: Inhibition of B-Cell Receptor Signaling and Proximal Events by BIIB091

Assay	Cell Type/System	Stimulus	Readout	IC50 (nM)
BTK Autophosphoryla tion	Human Whole Blood	Unstimulated	рВТК	24[1]
PLCγ2 Phosphorylation	Ramos B-cells	F(ab')2 anti- human IgM	pPLCy2	6.9[1]
B-cell Activation	Human PBMCs	Anti-IgD	CD69 Expression	5.4 ± 0.5[3][11]
B-cell Activation	Human Whole Blood	Anti-IgD	CD69 Expression	87 ± 56[3][11]
B-cell Activation	Mouse Splenic B-cells	Anti-IgM	CD69 Expression	16 ± 11[3][11]
B-cell Activation	Mouse Whole Blood	Anti-IgD	CD69 Expression	57 ± 33[3][11]

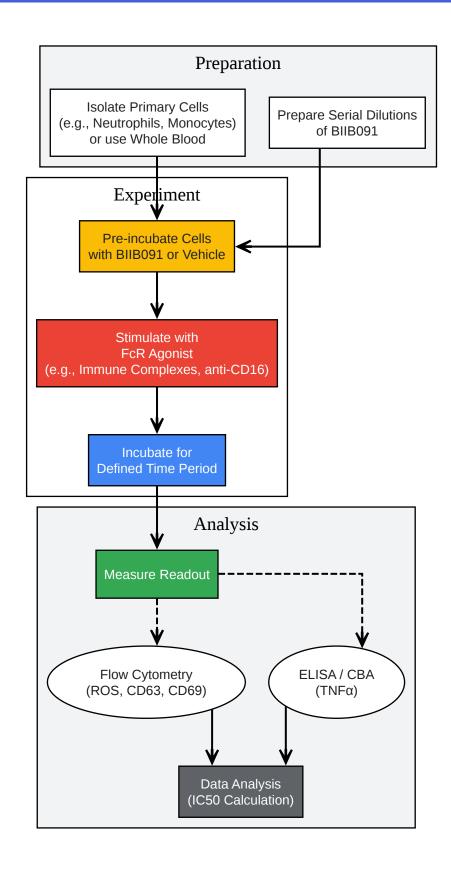
Visualizations



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Caption: Fc Receptor Signaling Pathway and the inhibitory action of BIIB091.





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Caption: General experimental workflow for evaluating BIIB091's effect on FcR signaling.



Experimental Protocols

Protocol 1: FcyR-Mediated Reactive Oxygen Species (ROS) Production in Human Neutrophils

This protocol is adapted from methodologies described for measuring neutrophil oxidative burst.[10][12][13]

- 1. Materials:
- BIIB091
- DMSO (vehicle control)
- Ficoll-Paque PLUS
- Dextran T500
- Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
- Dihydrorhodamine 123 (DHR 123)
- Immune complexes (e.g., anti-RNP antibodies complexed with purified RNP antigen)[10]
- 96-well U-bottom plates
- · Flow cytometer
- 2. Neutrophil Isolation:
- Collect whole blood from healthy human donors in heparinized tubes.
- Isolate polymorphonuclear leukocytes (PMNs) by dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
- Perform hypotonic lysis to remove contaminating red blood cells.
- Wash the purified neutrophils with HBSS without Ca^{2+}/Mg^{2+} and resuspend in HBSS with Ca^{2+}/Mg^{2+} at a concentration of 2 x 10^6 cells/mL.



3. ROS Production Assay:

- In a 96-well plate, add 50 μL of the neutrophil suspension to each well.
- Add 1 μL of serially diluted **BIIB091** or DMSO vehicle control to the appropriate wells.
- Pre-incubate for 30 minutes at 37°C.
- Add 50 μ L of DHR 123 (final concentration of 1 μ M) to all wells.
- Add 50 μL of pre-formed immune complexes to stimulate the cells. Include an unstimulated control.
- Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
- Stop the reaction by adding 100 μL of cold PBS.
- Acquire samples on a flow cytometer, exciting at 488 nm and detecting emission in the green channel (e.g., FITC channel).
- Analyze the geometric mean fluorescence intensity (gMFI) of the neutrophil population.
- 4. Data Analysis:
- Calculate the percentage of inhibition for each BIIB091 concentration relative to the DMSO control.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: FcyR-Mediated TNFα Secretion from Human Monocytes

This protocol is based on general methods for monocyte stimulation and cytokine detection.[14] [15][16][17]

1. Materials:



- BIIB091
- DMSO
- Ficoll-Paque PLUS
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
- Human IgG, anti-human CD16, or anti-human CD64 antibodies
- 96-well flat-bottom tissue culture plates
- Human TNFα ELISA kit or Cytometric Bead Array (CBA) kit
- 2. Monocyte Isolation:
- Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
- Isolate monocytes from PBMCs by plastic adherence or by using a monocyte isolation kit (e.g., CD14 MicroBeads).
- Resuspend purified monocytes in complete RPMI-1640 medium at 1 x 10⁶ cells/mL.
- 3. Plate Coating (for antibody-mediated cross-linking):
- Coat the wells of a 96-well plate with human IgG, anti-CD16, or anti-CD64 (e.g., at 10 μ g/mL in PBS) overnight at 4°C.
- The next day, wash the wells three times with sterile PBS to remove unbound antibody.
- 4. TNFα Secretion Assay:
- Add 100 μL of the monocyte suspension to each well of the antibody-coated plate.
- Add 1 μL of serially diluted BIIB091 or DMSO vehicle control.
- Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.



- Centrifuge the plate at 300 x g for 5 minutes.
- Carefully collect the supernatant for cytokine analysis.
- 5. Data Analysis:
- Measure the concentration of TNFα in the supernatants using an ELISA or CBA kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition and determine the IC50 value as described in Protocol
 1.

Protocol 3: FcɛRI-Mediated Basophil Degranulation Assay

This protocol is adapted from standard basophil activation tests (BAT).[18][19][20][21]

- 1. Materials:
- BIIB091
- DMSO
- Heparinized whole blood from healthy human donors
- Recombinant human IL-3
- Anti-human IgE antibody
- Fluorochrome-conjugated antibodies: anti-CD123, anti-HLA-DR, anti-CD63
- Staining buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
- Lysing solution
- 96-well U-bottom plates
- Flow cytometer



- 2. Basophil Degranulation Assay:
- In a 96-well plate, add 100 μL of fresh whole blood to each well.
- Add 1 μL of serially diluted **BIIB091** or DMSO vehicle control.
- Pre-incubate for 15 minutes at 37°C.
- Add a stimulation cocktail containing IL-3 (final concentration ~2 ng/mL) and anti-IgE (final concentration ~0.1-1 μg/mL). Include an unstimulated control.
- Incubate for 30 minutes at 37°C in a 5% CO₂ incubator.
- Stop the reaction by placing the plate on ice.
- Add a cocktail of fluorochrome-conjugated antibodies (anti-CD123, anti-HLA-DR, anti-CD63) to each well.
- Incubate for 20 minutes on ice in the dark.
- Lyse red blood cells using a commercial lysing solution according to the manufacturer's protocol.
- Wash the cells with staining buffer and resuspend in 200 μL of staining buffer.
- · Acquire samples on a flow cytometer.
- 3. Gating Strategy and Data Analysis:
- Gate on the basophil population, which is typically identified as CD123+/HLA-DR-.
- Within the basophil gate, determine the percentage of cells expressing the degranulation marker CD63.
- Calculate the percentage of inhibition and determine the IC50 value as described in Protocol
 1.



Protocol 4: Western Blot for Phosphorylation of BTK and PLCy2

This is a generalized protocol for Western blotting to detect phosphorylated proteins.[8][22][23]

- 1. Materials:
- BIIB091
- DMSO
- Ramos B-cell line
- RPMI-1640 medium with 10% FBS
- F(ab')2 anti-human IgM
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCy2 (Tyr1217), anti-PLCy2
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- 2. Cell Stimulation and Lysis:
- Culture Ramos B-cells in complete RPMI-1640 medium.
- Starve cells in serum-free medium for 2-4 hours.



- Pre-treat cells with serially diluted **BIIB091** or DMSO for 1 hour at 37°C.
- Stimulate cells with F(ab')₂ anti-human IgM (e.g., 10 μg/mL) for 5-10 minutes at 37°C.
- Immediately place the cells on ice and wash with ice-cold PBS.
- Lyse the cells with ice-cold lysis buffer.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatants using a BCA assay.
- 3. Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply the chemiluminescent substrate and visualize the bands using an imaging system.
- Strip the membrane and re-probe for total BTK, phospho-PLCy2, and total PLCy2 as loading controls.
- 4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the intensity of the phosphorylated protein to the total protein for each sample.



Calculate the percentage of inhibition relative to the stimulated DMSO control.

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